molecular formula C15H13NOS B15212118 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one CAS No. 61255-01-4

1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one

Cat. No.: B15212118
CAS No.: 61255-01-4
M. Wt: 255.3 g/mol
InChI Key: PHQIFTYVLSBLTJ-UHFFFAOYSA-N
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Description

1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its reactivity and versatility.

Preparation Methods

The synthesis of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, leading to the formation of thieno[2,3-b]pyrrole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thieno[2,3-b]pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-rich nature of the thieno[2,3-b]pyrrole core. Common reagents include halogens and nitrating agents.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds, forming new C-C bonds and expanding its structural diversity.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone lies in its specific substitution pattern and the combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

61255-01-4

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

1-(6-methyl-5-phenylthieno[2,3-b]pyrrol-2-yl)ethanone

InChI

InChI=1S/C15H13NOS/c1-10(17)14-9-12-8-13(16(2)15(12)18-14)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

PHQIFTYVLSBLTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)N(C(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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